molecular formula C7H6Cl2N2O B1296682 3,4-Dichlorobenzohydrazide CAS No. 28036-91-1

3,4-Dichlorobenzohydrazide

Cat. No. B1296682
CAS RN: 28036-91-1
M. Wt: 205.04 g/mol
InChI Key: VEDIADQJSGNNQE-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzohydrazide is an organic chemical compound with the molecular formula C7H6Cl2N2O . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3,4-Dichlorobenzohydrazide is represented by the SMILES string O=C(NN)C1=CC=C(Cl)C(Cl)=C1 . This indicates that the compound contains a carbonyl group (C=O), a hydrazide group (NN), and two chlorine atoms attached to the benzene ring .


Physical And Chemical Properties Analysis

The average mass of 3,4-Dichlorobenzohydrazide is 205.041 Da, and its monoisotopic mass is 203.985718 Da . Further details about its physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.

Scientific Research Applications

    Chemical Synthesis

    • Application : 3,4-Dichlorobenzohydrazide is used as a reagent in the synthesis of various organic compounds .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Generally, it would be used in a reaction with other reagents under specific conditions of temperature, pressure, and pH .
    • Results : The outcomes would also depend on the specific synthesis. In general, the goal would be to produce a desired organic compound with high yield and purity .

    Urease Inhibition

    • Application : Derivatives of 3,4-Dichlorobenzohydrazide have been synthesized and evaluated as potential urease inhibitors .
    • Method : The derivatives were synthesized by the condensation of aromatic aldehydes and commercially available 4- (tert-butyl)benzoic acid. They were then tested for in vitro urease inhibition .
    • Results : All synthesized derivatives demonstrated good inhibitory activities in the range of IC 50 = 13.33 ± 0.58–251.74 ± 6.82 µM as compared with standard thiourea having IC 50 = 21.14 ± 0.425 µM. Two compounds, 6 and 25, were found to be more active than standard .

    Toxicity Assessment

    • Application : The toxicity of 3,4-Dichlorobenzohydrazide in combination with other substances has been assessed in freshwater microalgae .
    • Method : The toxicity was assessed and predicted not only from classical mixture theory but also from structure-activity relationships .
    • Results : The specific results of this study are not provided in the search results .

Future Directions

The future directions for the use and study of 3,4-Dichlorobenzohydrazide are not explicitly mentioned in the search results. Given its use in research and development , it’s likely that future studies will continue to explore its properties and potential applications.

properties

IUPAC Name

3,4-dichlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDIADQJSGNNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90309938
Record name 3,4-dichlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobenzohydrazide

CAS RN

28036-91-1
Record name 28036-91-1
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Record name 28036-91-1
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Record name 3,4-dichlorobenzohydrazide
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Record name 3,4-Dichlorobenzhydrazide
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Synthesis routes and methods

Procedure details

17.5g (0.08 mol) of 3,4-dichlorobenzoic ethyl ester and 4.3g (0.086 mol) of 100%-hydrazine hydrate in 30 ml of ethanol were refluxed under heat for 6.5 hours. Upon cooled, the sedimented white crystals were added with ethyl ether and the reaction mixture was enough agitated and pulverized. The thus resulted products were filtered and enough washed with ethyl ether to provide 9.3g of 3,4-dichlorobenzoic hydrazide in white crystals. m.p.: 168°-170° C. Yield: 57%.
Quantity
17.5 g
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reactant
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0 (± 1) mol
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30 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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